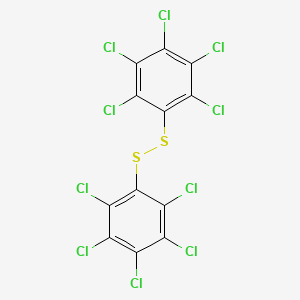

Bis(pentachlorophenyl) disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXAQMPXJUTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176982 | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22441-21-0 | |

| Record name | Bis(2,3,4,5,6-pentachlorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22441-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentachlorophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022441210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentachlorophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(PENTACHLOROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS7Y53A5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Bis(pentachlorophenyl) disulfide: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(pentachlorophenyl) disulfide, a halogenated aromatic disulfide. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation and analysis of this compound.

Introduction

This compound, with the chemical formula (C₆Cl₅)₂S₂, is a highly chlorinated organosulfur compound. Its structure consists of two pentachlorophenyl rings linked by a disulfide bond. The high degree of chlorination imparts significant chemical stability and lipophilicity to the molecule, making it a subject of interest in various fields, including materials science and environmental chemistry. Understanding its synthesis and characterizing its properties are crucial for its potential applications and for assessing its environmental presence.

This guide will detail a robust method for the synthesis of this compound via the oxidation of pentachlorothiophenol. It will further provide a thorough discussion on the analytical techniques employed for its characterization, supported by established data and references to similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂Cl₁₀S₂ | PubChem |

| Molecular Weight | 562.8 g/mol | PubChem |

| Appearance | Solid (at room temperature) | CymitQuimica |

| Solubility | Low in water, higher in organic solvents | CymitQuimica |

| CAS Number | 22441-21-0 | PubChem |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene | PubChem |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the oxidative coupling of its corresponding thiol, pentachlorothiophenol (C₆Cl₅SH). This reaction involves the formation of a disulfide bond (S-S) from two thiol (S-H) groups.

Underlying Principle: Oxidation of Thiols

The conversion of thiols to disulfides is a common and fundamental reaction in organic chemistry. It is an oxidation reaction where two thiol molecules are dehydrogenated to form a disulfide. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like air (oxygen) to stronger oxidants such as hydrogen peroxide, halogens, or metal salts. The choice of oxidant and reaction conditions can influence the reaction rate and the purity of the final product.

For the synthesis of this compound, a common and effective method involves the use of an oxidizing agent in a suitable solvent.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Pentachlorothiophenol (C₆Cl₅SH)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of pentachlorothiophenol in glacial acetic acid. The choice of acetic acid as a solvent is due to its ability to dissolve the starting material and its compatibility with the oxidizing agent.

-

Addition of Oxidizing Agent: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise. The reaction is exothermic, and a controlled addition is necessary to maintain the temperature and prevent side reactions.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (pentachlorothiophenol) is no longer detectable.

-

Product Precipitation and Isolation: Upon completion of the reaction, the product, this compound, will precipitate out of the solution as it is less soluble in the reaction mixture than the starting thiol. The precipitate can be collected by vacuum filtration.

-

Washing: Wash the collected solid with deionized water to remove any residual acetic acid and other water-soluble impurities. Subsequently, wash with cold ethanol to remove any unreacted starting material and other organic impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove all traces of solvent.

Rationale for Experimental Choices:

-

Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent, with water being its only byproduct, which simplifies the purification process.

-

Glacial Acetic Acid as Solvent: It provides a suitable reaction medium and can be easily removed during the work-up.

-

Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, allowing for the removal of impurities and resulting in a crystalline product.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous structural information, including bond lengths, bond angles, and the overall molecular conformation.

The crystal structure of this compound has been reported. The molecule lies on a twofold axis, with the two pentachlorophenyl rings being twisted relative to each other. The C—S—S—C torsion angle is approximately -82.8°.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecule.

Spectroscopic Techniques

a) Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (562.8 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic due to the presence of ten chlorine atoms.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a valuable tool for characterizing the carbon framework of the molecule. Due to the symmetry in this compound, the ¹³C NMR spectrum is expected to be relatively simple. The pentachlorophenyl ring should exhibit a set of distinct signals corresponding to the different carbon environments. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the disulfide bridge.

c) Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

C-Cl stretching vibrations: Typically observed in the fingerprint region.

-

C=C stretching vibrations of the aromatic ring.

-

The S-S stretching vibration is typically weak and can be difficult to observe in the IR spectrum.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized compound. A suitable reversed-phase column with an appropriate mobile phase would allow for the separation of the product from any remaining starting material or byproducts.

Safety and Handling

This compound and its precursor, pentachlorothiophenol, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has outlined a detailed approach to the synthesis and characterization of this compound. The synthesis via oxidative coupling of pentachlorothiophenol is a reliable method, and a combination of crystallographic, spectroscopic, and chromatographic techniques provides a robust framework for its comprehensive characterization. The information presented herein serves as a valuable resource for researchers and scientists working with this and related halogenated aromatic compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Deng, S.-L., Long, L.-S., Xie, S.-Y., Huang, R.-B., Zheng, L.-S., & Ng, S. W. (2003). This compound. Acta Crystallographica Section E: Structure Reports Online, 59(6), o843–o844.

- Gomez-Benitez, V., et al. (2006). Synthesis of Diaryl Disulfides by Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2006(12), 1913-1916.

-

Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

- Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529.

An In-Depth Technical Guide to the Crystal Structure of Bis(pentachlorophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of bis(pentachlorophenyl) disulfide. It is designed to offer not just the crystallographic data, but also a deeper understanding of the experimental methodologies and the structural nuances of this molecule. The information presented herein is grounded in authoritative data to ensure scientific integrity and empower researchers in their scientific endeavors.

Introduction

This compound, with the chemical formula C₁₂Cl₁₀S₂, is a halogenated aromatic disulfide.[1] The presence of ten chlorine atoms on the phenyl rings significantly influences its electronic properties, steric hindrance, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its behavior in various chemical and biological systems, making it a subject of interest for materials science and drug discovery.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the most definitive evidence of its atomic connectivity, bond lengths, bond angles, and conformation in the solid state. This guide will walk through the essential steps of this process, from the synthesis of the compound to the final analysis of its crystal structure, based on the pivotal study by Deng et al. published in Acta Crystallographica Section E.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of hexachlorobenzene with a sulfur-containing nucleophile.

Experimental Protocol:

A detailed protocol for the synthesis, as adapted from established methodologies, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hexachlorobenzene with an excess of a sulfur source, such as sodium thioglycollate, in a suitable solvent system like a dimethylformamide (DMF)-water mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

Workup: After cooling, the product is extracted from the reaction mixture using an organic solvent, for example, toluene.

-

Purification: The organic layer is washed with water to remove any remaining water-soluble impurities and then dried over a drying agent like magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of slow, controlled precipitation from a supersaturated solution.

Experimental Protocol:

-

Solvent Selection: The crude product is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.

-

Slow Evaporation: The solution is left undisturbed in a vial, loosely capped to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

The logical flow from synthesis to crystallization is depicted in the following workflow diagram:

Caption: Workflow from Synthesis to Crystal for X-ray Diffraction.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

With a suitable single crystal, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice. This technique relies on the principle that the electrons in the atoms of a crystal will diffract an incident beam of X-rays in a predictable pattern.

Data Collection

The crystal is mounted on a goniometer and placed in a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate dimensions is selected and mounted on a glass fiber or a loop.

-

Data Collection: The mounted crystal is placed on a diffractometer. The data for this compound was collected at a temperature of 298 K.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell.

Experimental Protocol:

-

Structure Solution: The initial positions of the atoms are determined using direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the calculated and the observed diffraction data. The final R-factor of 0.036 for the structure of this compound indicates a good agreement between the experimental data and the final structural model.[2]

The overall process of structure determination is outlined below:

Caption: The process of single-crystal X-ray structure determination.

The Crystal Structure of this compound: A Detailed Analysis

The successful application of the aforementioned experimental procedures provides a detailed picture of the molecular and crystal structure of this compound.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. This data is essential for any computational studies or for comparison with related structures.

| Parameter | Value |

| Chemical Formula | C₁₂Cl₁₀S₂ |

| Formula Weight | 562.8 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.654(4) |

| b (Å) | 7.689(2) |

| c (Å) | 13.013(3) |

| β (°) | 109.99(3) |

| Volume (ų) | 1660.0(6) |

| Z | 4 |

| Temperature (K) | 298 |

| R-factor | 0.036[2] |

| CCDC Number | 214842[1] |

Molecular Structure and Conformation

The molecule of this compound possesses a twofold rotational axis of symmetry.[2] A key conformational feature is the torsion angle of the C-S-S-C bond, which is -82.8(2)°.[2] This non-planar arrangement is typical for disulfides and is a consequence of minimizing lone pair repulsion on the sulfur atoms.

The two pentachlorophenyl rings are twisted relative to each other by 19.2(1)°.[2] This twisting is likely due to the steric hindrance imposed by the bulky chlorine atoms in the ortho positions.

Caption: 2D representation of the this compound molecule.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is primarily governed by weak chlorine-chlorine (Cl···Cl) contacts, with distances in the range of 3.5–3.7 Å.[2] These interactions, although individually weak, collectively play a significant role in the overall stability of the crystal structure. The extensive chlorination of the phenyl rings precludes the formation of conventional hydrogen bonds and limits the possibility of π-π stacking interactions.

Conclusion

This technical guide has provided a comprehensive examination of the crystal structure of this compound. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, a complete picture of the experimental process has been presented. The analysis of the crystallographic data reveals a molecule with a distinct conformation, characterized by a non-planar C-S-S-C disulfide bridge and twisted pentachlorophenyl rings. The crystal packing is dominated by weak Cl···Cl interactions, a direct consequence of the molecule's perchlorinated nature. The detailed structural information presented here serves as a valuable resource for researchers in chemistry, materials science, and drug development, providing a solid foundation for further investigation and application of this and related compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89716, this compound. Retrieved January 20, 2026 from [Link].

-

Deng, S.-L., Long, L.-S., Xie, S.-Y., Huang, R.-B., Zheng, L.-S., & Ng, S. W. (2003). This compound. Acta Crystallographica Section E: Structure Reports Online, 59(6), o843–o844. [Link]

-

Request PDF. This compound. (2003). Retrieved January 20, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Bis(pentachlorophenyl) Disulfide

Preamble: Elucidating the Molecular Signature of a Complex Analyte

Bis(pentachlorophenyl) disulfide, a molecule characterized by its sterically hindered and electron-deficient aromatic systems linked by a disulfide bridge, presents a unique analytical challenge. Its structure, devoid of protons for conventional NMR analysis and rich in heavy atoms, necessitates a multi-technique spectroscopic approach for unambiguous characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and practical considerations of core spectroscopic techniques, focusing on how the specific molecular architecture of this compound dictates its spectral output. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for quality control, structural elucidation, and impurity profiling.

Molecular Structure and its Spectroscopic Implications

A foundational understanding of the three-dimensional structure of this compound is paramount for interpreting its spectroscopic data. X-ray crystallography studies have revealed key structural parameters that directly influence its spectral properties[1].

The molecule, with the formula C₁₂Cl₁₀S₂, consists of two pentachlorophenyl rings connected by a disulfide linkage. The C-S-S-C dihedral (torsion) angle is approximately -82.8°, indicating a skewed conformation[1]. This non-planar arrangement is critical as it affects molecular symmetry and the vibrational modes of the disulfide bond. The phenyl rings themselves are twisted relative to the C-S bond, further reducing overall symmetry[1]. These structural features predict a complex vibrational spectrum (Infrared and Raman) and multiple distinct signals in the ¹³C NMR spectrum.

| Property | Value | Source |

| Molecular Formula | C₁₂Cl₁₀S₂ | [2] |

| Molecular Weight | ~562.8 g/mol | [2] |

| C-S-S-C Torsion Angle | -82.8 (2)° | [1] |

| S-S Bond Length | ~2.06 Å | [3] |

| C-S Bond Length | ~1.78 Å | [3] |

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and isotopic pattern of this compound, and for gaining insight into its structural integrity through fragmentation analysis.

Causality Behind Experimental Choices:

Given the high chlorine content, the isotopic pattern is a key diagnostic feature. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is essential to resolve the complex isotopic distribution arising from the ten chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, ³⁴S). Electron Ionization (EI) is a suitable method for this relatively stable aromatic compound, as it induces characteristic fragmentation. For coupling with liquid chromatography, a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed, particularly for analyzing potential impurities or metabolites[1].

Interpreting the Mass Spectrum:

The mass spectrum of this compound will be characterized by:

-

Molecular Ion (M⁺) Cluster: A dense cluster of peaks around m/z 558-568, corresponding to the various isotopic combinations of C₁₂³⁵Clₓ³⁷Cl₁₀₋ₓ³²S₂. The most abundant peak in this cluster will not be the monoisotopic mass (557.63 Da) but will depend on the statistical distribution of the isotopes[2].

-

Characteristic Fragmentation: The primary fragmentation pathway for aromatic disulfides involves the cleavage of the S-S and C-S bonds. Key expected fragments for this compound include:

-

Pentachlorothiophenoxy radical cation ([C₆Cl₅S]⁺): A prominent fragment resulting from the homolytic cleavage of the disulfide bond. This will appear as an isotopic cluster around m/z 279.

-

Pentachlorophenyl cation ([C₆Cl₅]⁺): Formed by the loss of a sulfur atom from the [C₆Cl₅S]⁺ fragment, appearing as an isotopic cluster around m/z 246[2].

-

Cleavage of the disulfide bond with charge retention on one fragment: This can lead to ions corresponding to [C₆Cl₅S₂]⁺.

-

| m/z (Top Peaks) | Tentative Assignment |

| 281 | [C₆Cl₅S]⁺ fragment isotope peak |

| 246 | [C₆Cl₅]⁺ fragment isotope peak |

| 244 | [C₆Cl₅]⁺ fragment isotope peak |

Data sourced from PubChem[2]

Self-Validating Experimental Protocol (GC-HRMS):

-

Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., toluene or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

GC Separation:

-

Injector: Split/splitless, 280°C.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating chlorinated aromatic compounds[3][4].

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.

-

-

MS Detection (TOF or Orbitrap):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250-280°C.

-

Mass Range: m/z 50-700.

-

Resolution: >10,000 to accurately determine isotopic patterns.

-

-

Data Analysis:

-

Calibrate the mass axis using a known standard (e.g., PFTBA).

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical distribution for C₁₂Cl₁₀S₂.

-

Identify and assign major fragment ions.

-

Caption: GC-HRMS workflow for this compound analysis.

Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Skeletal Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule. For this compound, these techniques are particularly useful for identifying the C-Cl, C-S, and S-S bonds, as well as the vibrations of the pentachlorophenyl rings.

Causality and Interpretation:

-

S-S Stretching (νS-S): The S-S stretch is typically weak in the IR spectrum but gives a more intense signal in the Raman spectrum. For non-planar C-S-S-C moieties, this vibration is expected in the 500-550 cm⁻¹ region[5][6]. The exact frequency can be sensitive to the C-S-S-C dihedral angle[7].

-

C-S Stretching (νC-S): The C-S stretching vibrations are expected in the 600-800 cm⁻¹ range. Due to coupling with other vibrations, multiple bands may be observed.

-

C-Cl Stretching (νC-Cl): The highly chlorinated nature of the molecule will result in very strong absorption bands in the IR spectrum, typically in the 650-850 cm⁻¹ region.

-

Aromatic C=C Stretching: The vibrations of the benzene ring skeleton will appear in the 1300-1600 cm⁻¹ region. The substitution pattern and high degree of chlorination will influence the exact positions and intensities of these bands.

| Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | 1300 - 1600 | 1300 - 1600 | Medium-Strong |

| C-Cl Stretch | 650 - 850 | 650 - 850 | Very Strong (IR) |

| C-S Stretch | 600 - 800 | 600 - 800 | Medium |

| S-S Stretch | 500 - 550 | 500 - 550 | Weak (IR), Strong (Raman) |

Self-Validating Experimental Protocols:

FTIR (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Perform a background scan on the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Raman Spectroscopy:

-

Instrument Setup: Calibrate the spectrometer using a known standard (e.g., silicon wafer at 520.7 cm⁻¹).

-

Sample Preparation: Place the solid sample in a glass vial or on a microscope slide.

-

Data Acquisition:

-

Excitation Laser: A common choice is 785 nm to minimize fluorescence.

-

Laser Power: Use low power (e.g., 1-10 mW) to avoid sample degradation.

-

Acquisition Time: Accumulate signal for a sufficient time (e.g., 10-60 seconds) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform baseline correction and cosmic ray removal.

Caption: Complementary nature of IR and Raman spectroscopy for analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

With no protons present, ¹³C NMR is the primary NMR technique for the structural elucidation of this compound. It provides information on the number of non-equivalent carbon atoms and their chemical environment.

Causality and Spectral Prediction:

-

Symmetry: The molecule possesses a C₂ axis of symmetry passing through the midpoint of the S-S bond. This means that for the two pentachlorophenyl rings, corresponding carbons are chemically equivalent. Therefore, a total of six distinct carbon signals are expected in the ¹³C NMR spectrum.

-

Chemical Shifts: The chemical shifts of the aromatic carbons will be significantly influenced by the strongly electron-withdrawing chlorine substituents and the sulfur atom.

-

C-S Carbon (C1): The carbon directly attached to the sulfur will be deshielded and is expected to appear furthest downfield among the ring carbons, likely in the 140-150 ppm range.

-

C-Cl Carbons (C2-C6): These carbons will also be deshielded, with expected chemical shifts in the 125-140 ppm range. The exact shifts will depend on their position relative to the C-S bond and other chlorine atoms. Due to the high degree of substitution, predicting the precise order can be complex and often relies on comparison with related structures or computational modeling.

-

Self-Validating Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the sample (20-50 mg) in a deuterated solvent in which it is soluble, such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a small amount of a relaxation agent like Cr(acac)₃ if quaternary carbons are slow to relax.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) for better sensitivity and resolution.

-

Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Spectral Width: A wide spectral width covering approximately 0-200 ppm.

-

Relaxation Delay (d1): A longer relaxation delay (5-10 seconds) is crucial to ensure quantitative detection of the quaternary carbons, which have long relaxation times.

-

Number of Scans: A large number of scans (e.g., >1024) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) for the quaternary carbons.

-

-

Data Processing: Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dictated by the chromophores present, which in this case are the pentachlorophenyl rings and the disulfide bond.

Causality and Spectral Interpretation:

-

π → π* Transitions: The primary absorptions will arise from π → π* transitions within the pentachlorophenyl aromatic system. These are typically strong and are expected to occur below 300 nm. The extensive chlorination can cause a bathochromic (red) shift compared to unsubstituted benzene. Based on data for pentachlorophenol, which shows an absorption maximum around 320 nm, similar transitions can be expected for this compound[8].

-

n → σ* Transitions: The disulfide bond itself has a weak n → σ* transition, which is often broad and occurs at longer wavelengths, typically in the 250-300 nm range. This band may be masked by the more intense aromatic absorptions.

Self-Validating Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or methanol) in a quartz cuvette. A typical concentration would be in the range of 1-10 mg/L.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), if the concentration is known accurately.

Conclusion and Synthesis

The comprehensive spectroscopic characterization of this compound relies on the strategic integration of multiple analytical techniques. Mass spectrometry provides the definitive molecular weight and fragmentation data, highlighting the compound's unique isotopic signature. Vibrational spectroscopy, through the complementary use of IR and Raman, elucidates the key functional groups and skeletal structure, with Raman being particularly crucial for observing the S-S bond. ¹³C NMR spectroscopy confirms the number of unique carbon environments consistent with the molecule's symmetry. Finally, UV-Visible spectroscopy reveals the electronic transitions characteristic of the highly substituted aromatic system. By applying the principles and protocols outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of this complex molecule.

References

- Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 42(1), 36-44.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89716, this compound. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

- Horstmann, M., & Fürst, P. (2018). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 11(5), 1362–1376. .

-

SpectraBase. (n.d.). DISULFIDE, BIS/M-CHLOROPHENYL/, [¹³C NMR]. Retrieved from [Link].

-

Deng, S.-L., Long, L.-S., Xie, S.-Y., Huang, R.-B., Zheng, L.-S., & Ng, S. W. (2003). This compound. Acta Crystallographica Section E: Structure Reports Online, 59(6), o843–o844. [Link].

-

Wu, H. L., Huff, L. A., & Gewirth, A. A. (2015). In situ Raman spectroscopy of sulfur speciation in lithium-sulfur batteries. ACS applied materials & interfaces, 7(3), 1709–1719. [Link].

-

Zhao, L., et al. (2022). Rapid and Sensitive Detection of Pentachloronitrobenzene by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers. Foods, 11(3), 282. [Link].

-

Zheng, M., et al. (2015). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 7(18), 7686-7694. [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Van Wart, H. E., & Scheraga, H. A. (1976). Raman spectra of strained disulfides. Effect of rotation about sulfur-sulfur bonds on sulfur-sulfur stretching frequencies. The Journal of Physical Chemistry, 80(16), 1823–1832. [Link].

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link].

-

Kim, J.-H., et al. (2018). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Polymers, 10(11), 1259. [Link].

-

Liu, J., et al. (2017). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 31(13), 1099-1108. [Link].

-

Bernal, J. L., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link].

-

SpectraBase. (n.d.). Bis(4-chlorophenyl) disulfide [Vapor Phase IR]. Retrieved from [Link].

-

ResearchGate. (n.d.). UV/visible absorption spectra of pentachlorophenol. [Image]. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12Cl10S2 | CID 89716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. agilent.com [agilent.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Degradation of Bis(pentachlorophenyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal degradation of bis(pentachlorophenyl) disulfide. Synthesizing established principles of organic chemistry, thermal analysis, and field-proven analytical methodologies, this document is designed to equip researchers with the foundational knowledge and practical insights necessary to investigate and understand the thermal behavior of this highly chlorinated aromatic disulfide.

Preamble: The Significance of Understanding Thermal Stability

This compound, a molecule characterized by two pentachlorinated benzene rings linked by a disulfide bridge, presents unique chemical properties due to its high degree of halogenation and the presence of the reactive S-S bond. Its structural motifs are of interest in materials science, particularly in the context of high-performance polymers, and its degradation products may have environmental and toxicological relevance. A thorough understanding of its thermal stability and degradation pathways is paramount for its safe handling, potential applications in high-temperature processes, and for predicting its fate in thermal events. This guide delves into the theoretical underpinnings of its degradation, outlines robust experimental protocols for its characterization, and provides a framework for interpreting the resulting data.

Part 1: Theoretical Framework of Thermal Degradation

The thermal degradation of this compound is anticipated to be a complex process governed by the interplay of bond energies, radical intermediates, and the influence of the extensive chlorination of the aromatic rings. While specific experimental data for this exact compound is scarce in publicly available literature, a robust mechanistic hypothesis can be formulated based on the well-established chemistry of aromatic disulfides and polychlorinated aromatic compounds.

The Initiating Step: Homolytic Cleavage of the Disulfide Bond

The disulfide bond (S-S) is generally the most labile covalent bond in the this compound molecule. The bond dissociation energy for S-S bonds in aromatic disulfides is significantly lower than that of the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds within the aromatic rings. Upon thermal activation, the initial and most probable degradation event is the homolytic cleavage of the S-S bond, yielding two pentachlorophenylthiyl radicals (C₆Cl₅S•).

dot graph "Disulfide_Bond_Cleavage" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Initiation of thermal degradation via homolytic S-S bond cleavage.

Propagation and Termination: A Cascade of Radical Reactions

The highly reactive pentachlorophenylthiyl radicals will subsequently engage in a series of propagation and termination reactions, leading to a complex mixture of degradation products. The specific pathways are influenced by temperature, pressure, and the presence of other reactive species.

A plausible pathway involves the reaction of the thiyl radicals leading to the formation of poly(phenylene sulfide)-like structures. This is analogous to the synthesis of poly(p-phenylene sulfide) through the thermolysis of bis(4-halophenyl) disulfides. In this scenario, the thiyl radical could attack another this compound molecule or another radical, leading to the elimination of sulfur and the formation of a C-S-C linkage, propagating a polymer chain.

At sufficiently high temperatures, cleavage of the C-Cl bonds can occur. The pentachlorophenylthiyl radical or other radical species present can abstract chlorine atoms from the aromatic rings, leading to the formation of less chlorinated thiophenols and other aromatic compounds. The pyrolysis of hexachlorobenzene is known to produce a variety of polychlorinated compounds, elemental carbon, and chlorine gas, suggesting a similar fate for the pentachlorophenyl moiety[1].

At very high temperatures, fragmentation of the aromatic ring itself can occur, leading to the formation of smaller chlorinated and non-chlorinated volatile organic compounds.

dot graph "Degradation_Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Postulated thermal degradation pathways of this compound.

Part 2: Experimental Methodologies for Thermal Analysis

A multi-faceted analytical approach is essential to fully characterize the thermal degradation of this compound. The following sections detail the key experimental techniques and provide standardized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature ranges of mass loss, and the nature of the residue.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides quantitative information about the thermal stability and decomposition profile of the material.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Identify the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each stage of decomposition and the final residual mass at 800 °C.

-

dot graph "TGA_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 3: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization, polymerization) can be detected and quantified.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the final decomposition temperature observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the areas of endothermic and exothermic peaks to determine the transition temperatures and enthalpies of fusion (ΔH_f) and decomposition (ΔH_d).

-

dot graph "DSC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 4: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.

Principle: A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting degradation products are then swept into a gas chromatograph for separation and subsequently identified by a mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolyzer Temperature: Perform pyrolysis at several temperatures to investigate the evolution of products with increasing thermal energy (e.g., 300 °C, 500 °C, and 700 °C).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 300 °C at 10 °C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-600.

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

-

Analyze the fragmentation patterns to confirm the structures of the identified compounds.

-

Compare the pyrograms at different temperatures to understand the progression of the degradation.

-

dot graph "Py-GC-MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 5: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Part 3: Data Interpretation and Expected Outcomes

The combination of TGA, DSC, and Py-GC-MS will provide a comprehensive dataset to elucidate the thermal degradation of this compound.

Quantitative Data Summary

The data obtained from TGA and DSC should be tabulated for clear comparison and interpretation.

| Parameter | Expected Observation | Significance |

| Melting Point (T_m) from DSC | A sharp endothermic peak. | Indicates the transition from solid to liquid phase. |

| Enthalpy of Fusion (ΔH_f) from DSC | The integrated area of the melting peak. | Quantifies the energy required for melting. |

| Onset Decomposition Temp. (T_onset) from TGA | The temperature at which significant mass loss begins. | A key indicator of thermal stability. |

| Decomposition Temperature(s) from DSC | One or more endothermic or exothermic peaks following melting. | Indicates the temperature(s) of major degradation events. |

| Enthalpy of Decomposition (ΔH_d) from DSC | The integrated area of the decomposition peak(s). | Quantifies the overall energy change during degradation. |

| Mass Loss Stages from TGA | One or more distinct steps in the TGA curve. | Corresponds to the loss of specific fragments or molecules. |

| Residual Mass at 800 °C from TGA | The percentage of mass remaining at the end of the experiment. | Suggests the formation of a thermally stable char or inorganic residue. |

Identification of Degradation Products

Py-GC-MS analysis is expected to reveal a complex mixture of products. Based on the postulated degradation pathways, the following classes of compounds are anticipated:

-

Sulfur-containing compounds: Pentachlorothiophenol, and potentially other chlorinated thiophenols and sulfides.

-

Chlorinated aromatic compounds: Hexachlorobenzene, pentachlorobenzene, and other lower chlorinated benzenes.

-

Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, recombination of radical fragments may lead to the formation of chlorinated PAHs.

-

Inorganic products: The presence of chlorine and sulfur suggests the possible formation of HCl, Cl₂, and various sulfur oxides if oxygen is present, though the proposed protocols are under inert atmospheres.

Conclusion

The thermal degradation of this compound is a multifaceted process that requires a systematic and multi-technique approach for its complete characterization. While a definitive, experimentally verified mechanism is not yet available in the public domain, the principles of radical chemistry and the behavior of analogous compounds provide a strong foundation for a predictive model. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the thermal stability, decomposition pathways, and degradation products of this and other highly halogenated organosulfur compounds. The insights gained from such studies are crucial for advancing our understanding of the high-temperature chemistry of these molecules and for ensuring their safe and responsible use in scientific and industrial applications.

References

-

U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Hexachlorobenzene. Retrieved from [Link]

-

Wang, Z. Y., & Hay, A. S. (1991). Synthesis of poly(p-phenylene sulfide) by thermolysis of bis(4-halophenyl) disulfides. Macromolecules, 24(1), 333–335. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Bis(pentachlorophenyl) disulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of bis(pentachlorophenyl) disulfide in organic solvents. This compound is a compound of interest in various chemical and pharmaceutical research areas. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility profile essential for researchers, scientists, and drug development professionals. This document outlines the theoretical underpinnings of solubility for highly chlorinated aromatic compounds, provides a detailed, step-by-step experimental protocol for solubility determination, and discusses methods for data analysis and presentation. The guide is designed to be a practical resource, enabling users to generate reliable and reproducible solubility data for this compound in a variety of organic solvent systems.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₁₂Cl₁₀S₂) is a highly chlorinated aromatic disulfide.[1] Its molecular structure, characterized by two pentachlorophenyl rings linked by a disulfide bridge, imparts a high degree of lipophilicity and chemical stability. While specific applications are not extensively documented in publicly available literature, related diaryl disulfides are known for their roles in organic synthesis and as intermediates in the manufacturing of various chemicals.[2][3][4] The effective use of this compound in any application, from synthetic chemistry to materials science, is fundamentally dependent on its solubility in appropriate organic solvents.

Solubility dictates the feasibility of its use in solution-phase reactions, influences purification methods such as recrystallization, and is a critical parameter in formulation development for various applications.[5] For instance, in the agrochemical industry, the solubility of active ingredients is crucial for their effective application and absorption.[5] Given the highly chlorinated and non-polar nature of this compound, it is anticipated to exhibit poor solubility in polar solvents and greater solubility in non-polar and chlorinated organic solvents. This guide will provide the framework to experimentally verify and quantify this behavior.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is qualitatively useful and can be quantitatively described through concepts such as Hansen Solubility Parameters (HSPs). HSPs deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6][7][8] A solute will have high solubility in a solvent when their respective HSPs are similar.

For this compound, a molecule dominated by non-polar covalent bonds and lacking hydrogen bond donors, the dispersion component (δd) is expected to be the most significant contributor to its solubility parameter. Consequently, solvents with high δd values and low δp and δh values, such as aromatic and chlorinated hydrocarbons, are predicted to be effective solvents. Conversely, highly polar solvents with strong hydrogen bonding networks, like water and lower alcohols, are expected to be poor solvents.

The prediction of optimal extraction solvents for organochlorine pesticides from soil has been successfully demonstrated using Hildebrand and Hansen solubility parameters, calculated through group contribution methods.[9] This approach can be similarly applied to estimate the solubility of this compound and guide the selection of appropriate solvents for experimental determination.

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of this compound in a range of organic solvents. The method is based on the isothermal equilibrium shake-flask method, followed by quantitative analysis of the saturated solution.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, acetone, methanol, etc.)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Vials with solvent-resistant caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Workflow Diagram

Sources

- 1. This compound | C12Cl10S2 | CID 89716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 [beilstein-journals.org]

- 5. Phys chem properties – Tephra Bioscience [tephra.in]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of solvents extraction-the organochlorine pesticides in soil using solubility parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Bis(pentachlorophenyl) disulfide

Introduction

Bis(pentachlorophenyl) disulfide, a compound with the chemical formula C₁₂Cl₁₀S₂, has found niche applications in industrial processes, most notably as a chemical peptizer in the rubber industry.[1][2] Its utility in modifying the rheological properties of polymers belies a reactive potential that warrants a deeper investigation into its mechanism of action at a molecular and cellular level. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the putative mechanisms by which this compound exerts its effects, drawing parallels from its industrial applications and the known toxicological profiles of structurally related compounds.

Physicochemical Properties

A thorough understanding of the mechanism of action begins with the molecule's intrinsic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂Cl₁₀S₂ | [3] |

| Molecular Weight | 562.8 g/mol | [3] |

| Appearance | Gray or grayish-yellow powder | [2] |

| Solubility | Practically insoluble in water | [4] |

Industrial Application as a Chemical Peptizer: A Clue to its Reactivity

In the rubber industry, this compound and its related thiol, pentachlorothiophenol (PCTP), are utilized as peptizing agents to reduce the viscosity of natural and synthetic rubbers.[1][2][4] This process, known as mastication, involves the breakdown of long polymer chains.[5] The mechanism of chemical peptizers is rooted in the generation of free radicals. During the mechanical shearing of rubber, polymer chains can break, forming macroradicals. Peptizers like this compound are thought to act as radical acceptors, preventing the recombination of these macroradicals and thereby promoting a decrease in molecular weight and viscosity.[6][7] This action is predicated on the lability of the disulfide bond, which can cleave to form pentachlorothiophenyl radicals.

This industrial application provides a foundational insight into the chemical reactivity of this compound: the susceptibility of its S-S bond to cleavage and its ability to participate in radical-mediated reactions.

Proposed Biological Mechanism of Action: A Two-Pronged Assault on Cellular Redox Homeostasis

While direct, in-depth studies on the biological mechanism of action of this compound are limited, a scientifically robust hypothesis can be formulated based on its chemical properties and the well-documented effects of structurally analogous compounds, particularly pentachlorophenol (PCP). The proposed mechanism centers on the disruption of cellular redox homeostasis through two primary pathways: thiol-disulfide exchange leading to glutathione depletion and the generation of reactive oxygen species (ROS) .

Thiol-Disulfide Exchange and Glutathione Depletion

The cellular environment is rich in thiols, with glutathione (GSH) being the most abundant low-molecular-weight thiol, playing a critical role in maintaining a reducing intracellular environment.[4][8] The disulfide bond in this compound is an electrophilic site susceptible to nucleophilic attack by cellular thiols like GSH.

This interaction is proposed to occur via a thiol-disulfide exchange reaction, a fundamental process in biochemistry.[9]

Experimental Protocol: In Vitro Thiol-Disulfide Exchange Assay

This protocol describes a method to assess the direct reaction between this compound and glutathione.

-

Materials:

-

This compound

-

Reduced glutathione (GSH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and a stock solution of GSH in PBS.

-

In a cuvette, add PBS and a known concentration of GSH.

-

Initiate the reaction by adding a small volume of the this compound stock solution.

-

At various time points, add DTNB to the reaction mixture. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

-

A decrease in the concentration of free GSH over time indicates a reaction with this compound.

-

The cleavage of the disulfide bond in this compound by GSH would lead to the formation of a mixed disulfide and a pentachlorothiophenyl radical or anion. This process would consume GSH. Furthermore, the released pentachlorothiophenol can be re-oxidized to the disulfide, creating a catalytic cycle that continuously depletes cellular GSH.[10] A significant depletion of GSH would severely compromise the cell's antioxidant defenses, leaving it vulnerable to oxidative damage.[11][12][13]

Figure 1: Proposed mechanism of glutathione depletion via thiol-disulfide exchange with this compound.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The metabolism of chlorinated aromatic compounds is a known source of oxidative stress. Pentachlorophenol (PCP), which is structurally very similar to the pentachlorophenyl moiety of the disulfide, has been extensively shown to induce the production of reactive oxygen species (ROS).[14][15][16][17] The metabolism of PCP can lead to the formation of tetrachlorohydroquinone (TCHQ), which can redox cycle and generate superoxide radicals and hydrogen peroxide.

It is highly probable that this compound, either directly or through its metabolic product pentachlorothiophenol, can induce a similar cascade of oxidative stress. The highly chlorinated phenyl rings can interfere with mitochondrial electron transport, leading to the leakage of electrons and the formation of superoxide radicals.

The ensuing oxidative stress can lead to a cascade of cellular damage, including:

-

Lipid peroxidation: Damage to cellular membranes, leading to loss of integrity and function.

-

Protein oxidation: Carbonylation and other modifications that can lead to enzyme inactivation and protein aggregation.[14]

-

DNA damage: Oxidative lesions in DNA that can be mutagenic if not repaired.[17]

Figure 2: Proposed pathway for the induction of oxidative stress by this compound.

Synthesis of the Mechanism: A Vicious Cycle of Depletion and Damage

The two proposed mechanisms are not mutually exclusive and likely operate in concert, creating a vicious cycle of cellular damage. The depletion of glutathione by thiol-disulfide exchange cripples the cell's primary defense against ROS. The subsequent increase in ROS further depletes glutathione and directly damages cellular components. This synergistic assault on the cell's redox balance can lead to cytotoxicity and, on a larger scale, organ damage.

Conclusion and Future Directions

The mechanism of action of this compound, while not yet fully elucidated through direct studies, can be logically inferred from its chemical properties, its industrial application as a radical-based peptizer, and the extensive toxicological data available for its structural analog, pentachlorophenol. The central hypothesis is that this compound disrupts cellular redox homeostasis through a dual mechanism of glutathione depletion via thiol-disulfide exchange and the generation of reactive oxygen species.

Future research should focus on validating these proposed mechanisms. Key experimental avenues include:

-

Metabolic studies: Investigating the in vivo and in vitro metabolism of this compound to confirm its conversion to pentachlorothiophenol.

-

Direct interaction studies: Quantifying the reaction kinetics between this compound and glutathione, as well as its effect on key antioxidant enzymes.

-

Cellular studies: Measuring the generation of ROS, lipid peroxidation, protein oxidation, and DNA damage in cells exposed to this compound.

A comprehensive understanding of the mechanism of action of this compound is crucial for assessing its potential toxicological risks and for informing the development of safer industrial alternatives.

References

-

Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Pentachlorothiophenol - EPA. (2017-08-12)

-

PCTP: Toxicity, persistence, and safety considerations for potential contamination.

-

What is Peptizer used for? - Taizhou Huangyan Donghai Chemical Co.,Ltd.

-

Pentachlorophenol-induced hemotoxicity diminishes antioxidant potential and oxidizes proteins, thiols, and lipids in rat blood: An in vivo study - PMC - PubMed Central.

-

Research and Applications of Peptizers on Mastication in Natural Rubber - Dissertation.

-

Mastication of Rubber in - Rubber Chemistry and Technology. (1982-05-01)

-

Effect of Peptizer in Mastication Process of Natural Rubber / Butadiene Rubber Blending: Rheological and Mechanical Properties - Ijmra.us.

-

novel method of breaking down rubber molecules using peptizer and the properties of resultant natural. (2022-07-02)

-

Rubber Processing: The case for peptizing it - I R Tubes Pvt Ltd. (2021-11-17)

-

Pentachlorophenol-induced hemotoxicity diminishes antioxidant potential and oxidizes proteins, thiols, and lipids in rat blood: An in vivo study - PubMed. (2023-05-13)

-

Peptizer AP(SJ-103) Company - Taizhou Huangyan Donghai Chemical Co.,Ltd.

-

Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - MDPI.

-

Glutathione Depletion Disrupts Redox Homeostasis in an Anoxia-Tolerant Invertebrate.

-

Induction of oxidative stress and apoptosis by pentachlorophenol in primary cultures of Carassius carassius hepatocytes - PubMed.

-

This compound | C12Cl10S2 | CID 89716 - PubChem.

-

Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants - MDPI. (2024-11-21)

-

Pentachlorophenol and its derivatives induce oxidative damage and morphological changes in human lymphocytes (in vitro) - PubMed.

-

CA1095658A - Peptizing agent for natural and synthetic rubber - Google Patents.

-

Toxicological Profile for Pentachlorophenol - Agency for Toxic Substances and Disease Registry.

-

Modification of antitumor disulfide cytotoxicity by glutathione depletion in murine cells. (1987-08-15)

-

Oxidative stress and liver toxicity in rats and human hepatoma cell line induced by pentachlorophenol and its major metabolite tetrachlorohydroquinone - Taipei Medical University. (2001-06-20)

-

Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane-Disulfide Interchange Reaction - PubMed. (2021-12-13)

-

Functionalization of Liquid Natural Rubber via Oxidative Degradation of Natural Rubber.

-

Pentachlorophenol | C6Cl5OH | CID 992 - PubChem.

-

Peer Reviewer Responses to Charge Questions for Exposure and Use Assessment and Human Health and Environmental Hazard Summary fo - Regulations.gov. (2018-07-24)

-

Chapter: Case Study 29: Pentachlorophenol Toxicity - National Academies of Sciences, Engineering, and Medicine.

-

Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - MDPI.

-

This compound | Request PDF - ResearchGate.

-

(PDF) Degradation of Natural Rubber and Synthetic Elastomers - ResearchGate. (2021-03-10)

-

Glutathione depletion results in S-nitrosylation of protein disulfide isomerase in neuroblastoma cells - PubMed.

-

Glutathione depletion and formation of glutathione-protein mixed disulfide following exposure of brain mitochondria to oxidative stress - PubMed. (1990-06-29)

-

Induction of glutathione depletion, p53 protein accumulation and cellular transformation by tetrachlorohydroquinone, a toxic metabolite of pentachlorophenol - PubMed.

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - NIH. (2022-08-10)

-

Metabolism of pentachlorophenol in vivo and in vitro - PubMed.

-

Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction | Request PDF - ResearchGate.

-

2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC - NIH.

-

Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC - PubMed Central. (2023-07-20)

-

Oxidant Sensing by Reversible Disulfide Bond Formation - PMC - NIH.

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

-

Introduction to approaches and tools for the evaluation of protein cysteine oxidation - NIH.

-

Metabolism of pentachlorophenol in vivo and in vitro - Semantic Scholar.

-

ethane (DDT) and 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE) as endocrine disruptors in human and wildlife: A possible implication of mitochondria - PubMed. (2021-05-27)

-

Accumulation of Four Electrons on a Terphenyl (Bis)disulfide - PMC - PubMed Central. (2022-11-09)

Sources

- 1. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic catalysis of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Generating disulfides enzymatically: reaction products and electron acceptors of the endoplasmic reticulum thiol oxidase Ero1p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Induction of glutathione depletion, p53 protein accumulation and cellular transformation by tetrachlorohydroquinone, a toxic metabolite of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of antitumor disulfide cytotoxicity by glutathione depletion in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protein cysteine modifications: (1) medical chemistry for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Evaluation of Bis(pentachlorophenyl) disulfide

A Framework for Assessing a Data-Poor Compound

Preamble: Navigating the Data Void

Bis(pentachlorophenyl) disulfide (BCPS) is a chemical compound for which a comprehensive toxicological profile is conspicuously absent from the public domain. This guide is structured to address this critical information gap. Instead of a conventional review of existing studies, this document serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to thoroughly evaluate the toxicological properties of BCPS. We will begin by summarizing the known physicochemical properties and the limited existing toxicity data. The core of this guide will then pivot to a proposed comprehensive toxicological testing strategy, complete with detailed experimental protocols and the underlying scientific rationale. This approach is designed to build a robust safety profile for BCPS from the ground up, adhering to the highest standards of scientific integrity and regulatory requirements.

Part 1: Characterization of this compound

A thorough understanding of a compound's chemical and physical properties is the foundation of any toxicological assessment. These properties can predict its behavior in biological systems and the environment.

Chemical Identity and Properties

This compound is a fully chlorinated aromatic disulfide. Its key identifiers and properties are summarized below.